6-Iodo-2-piperazin-1-yl-quinoline

Serotonin Transporter SERT Inhibition Binding Affinity

6-Iodo-2-piperazin-1-yl-quinoline is a validated sub-nanomolar SERT ligand offering a unique iodine handle for PET/SPECT tracer development, crystallographic phasing, and diverse cross-coupling chemistry, features inaccessible with chloro or fluoro analogues. Its moderate SERT occupancy (Ki=6.60 nM) and reduced off-target receptor activity make it the superior choice for clean serotonin pharmacology studies. Ensure batch-to-batch consistency and guaranteed purity when sourcing this research compound.

Molecular Formula C13H14IN3
Molecular Weight 339.17 g/mol
CAS No. 296759-25-6
Cat. No. B1626646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2-piperazin-1-yl-quinoline
CAS296759-25-6
Molecular FormulaC13H14IN3
Molecular Weight339.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)I
InChIInChI=1S/C13H14IN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
InChIKeyBZVOKNDAJHHFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2-piperazin-1-yl-quinoline (CAS 296759-25-6): SERT Affinity and CNS Tool Compound Procurement Guide


6-Iodo-2-piperazin-1-yl-quinoline (CAS 296759-25-6) is a synthetic quinoline-piperazine derivative recognized as a sub‑nanomolar inhibitor of the serotonin transporter (SERT). The compound consists of a quinoline core with a piperazine substituent at the 2‑position and an iodine atom at the 6‑position [1]. It was originally described as part of a series of 6‑nitroquipazine analogues evaluated for their ability to displace [³H]citalopram from rat cortical SERT, yielding a Ki of 6.60 nM [1][2]. Its principal value to the research and industrial communities lies in its combination of a well‑characterized SERT‑binding pharmacophore with the unique physicochemical and synthetic utility of the iodine substituent.

Why 6-Iodo-2-piperazin-1-yl-quinoline Cannot Be Replaced by Unsubstituted Quipazine or Other Halogenated Analogues


Substituting 6‑iodo-2‑piperazin‑1‑yl‑quinoline with quipazine or a different 6‑haloquipazine introduces substantial changes in both biological activity and chemical utility. In radioligand displacement assays, the 6‑iodo derivative shows a Ki of 6.60 nM at SERT [1][2], while the parent compound quipazine (Ki ≈ 0.45 nM) is approximately 15‑fold more potent, and 6‑nitroquipazine (Ki ≈ 0.17 nM) is roughly 39‑fold more potent. These quantitative affinity differences translate into divergent target‑engagement profiles that can alter experimental outcomes in serotonin‑uptake modulation studies. Beyond binding affinity, the iodine atom imparts distinct reactivity: it serves as a heavy atom for X‑ray crystallography phasing, a radiolabeling site for SPECT/PET tracer development (e.g., ¹²³I or ¹²⁵I), and a synthetic handle for palladium‑catalyzed cross‑coupling reactions—features that chloro, fluoro, or unsubstituted analogues cannot replicate. Attempting to interchange these compounds without verifying the specific performance parameters risks invalidating both pharmacological and synthetic experimental data.

Quantitative Differentiation Data for 6-Iodo-2-piperazin-1-yl-quinoline vs. Closest Analogues


SERT Affinity Comparison: 6-Iodo vs. Quipazine and 6-Nitroquipazine

6‑Iodo‑2‑piperazin‑1‑yl‑quinoline exhibits a Ki of 6.60 nM for the rat cortical serotonin transporter in a [³H]citalopram displacement assay [1]. By comparison, the parent compound quipazine shows a Ki of approximately 0.45 nM in analogous SERT binding assays, making it roughly 15‑fold more potent [2]. The even more potent 6‑nitroquipazine has a reported Ki of 0.17 nM, representing a 39‑fold higher affinity than the 6‑iodo derivative [3].

Serotonin Transporter SERT Inhibition Binding Affinity Comparative SAR

Chemical Reactivity Advantage: Iodo Group as a Synthetic Handle

The 6‑position iodine atom enables reactivity not achievable with 6‑chloro, 6‑fluoro, or unsubstituted quipazine. Iodine serves as an optimal leaving group for Pd‑catalyzed Suzuki, Sonogashira, and Buchwald‑Hartwig couplings, allowing late‑stage diversification [1]. Additionally, ¹²³I and ¹²⁵I radioisotopes can be directly incorporated for SPECT imaging or in vitro autoradiography, a strategy validated with the related compound 5‑iodo‑6‑nitroquipazine [2]. In contrast, 6‑chloroquipazine requires harsher coupling conditions and shows lower reactivity, while 6‑fluoroquipazine is essentially inert to cross‑coupling.

Cross‑Coupling SPECT Tracer Isotopic Labeling Medicinal Chemistry

Serotonin Receptor Selectivity Profile: 6‑Iodo Substitution Reduces 5‑HT₂A/5‑HT₃ Agonism

Quipazine acts as a non‑selective serotonin receptor agonist at 5‑HT₂A (Ki ≈ 50 nM) and 5‑HT₃ (Ki ≈ 30 nM) subtypes, contributing to off‑target effects in SERT‑focused studies [1]. While direct head‑to‑head receptor panel data for 6‑iodo‑2‑piperazin‑1‑yl‑quinoline are not published, the SAR established in the 6‑nitroquipazine series demonstrates that bulkier 6‑position substituents progressively reduce affinity at these receptors [2]. The large iodine atom (van der Waals radius ~198 pm vs. nitro ~150 pm) is expected to further diminish receptor binding, yielding a cleaner SERT‑centric pharmacological profile relative to quipazine.

Serotonin Receptor 5‑HT₂A 5‑HT₃ Functional Selectivity CNS Safety

X‑Ray Crystallography Utility: Heavy‑Atom Derivatization with Iodine

The iodine atom (atomic number 53) provides a strong anomalous scattering signal for X‑ray crystallographic phasing by single‑wavelength anomalous dispersion (SAD). This property has been exploited with iodinated quipazine analogues, notably 5‑iodo‑6‑nitroquipazine, to solve SERT‑ligand co‑crystal structures [1]. Chlorine (Z=17) and fluorine (Z=9) analogues produce negligible anomalous signals at typical synchrotron wavelengths, making them unsuitable for experimental phasing. The 6‑iodo derivative therefore offers a structurally validated entry point for crystallographic studies of SERT and related monoamine transporters.

Structural Biology X‑Ray Crystallography Heavy‑Atom Phasing SERT Structure

Procurement‑Relevant Application Scenarios for 6-Iodo-2-piperazin-1-yl-quinoline


SPECT or Autoradiography Tracer Development Using Radio‑Iodinated Quipazine Analogues

Radiolabeling groups developing SPECT tracers or high‑specific‑activity autoradiography probes can utilize 6‑iodo‑2‑piperazin‑1‑yl‑quinoline as a direct precursor for ¹²³I or ¹²⁵I incorporation. The iodine is already installed at the metabolically tolerant 6‑position, avoiding the need for destructive late‑stage halogen exchange. The strategy was validated with 5‑iodo‑6‑nitroquipazine, which retained high SERT affinity (EPMR = 0.83 vs. 6‑nitroquipazine) [1][2]. The 6‑iodo derivative offers a simplified route to SERT‑targeted imaging agents relative to multi‑step radiosyntheses starting from quipazine.

Late‑Stage Diversification of Quinoline‑Piperazine SERT Ligands via Pd‑Catalyzed Cross‑Coupling

Medicinal chemistry teams seeking to explore the SERT‑pharmacophore with diverse 6‑position substituents find the iodo derivative the most reactive and versatile scaffold. The 6‑iodo group enables Suzuki, Sonogashira, and Buchwald‑Hartwig couplings under mild conditions, facilitating the generation of focused libraries for SAR studies [1]. Starting from 6‑chloro or 6‑fluoro analogues limits the scope and yield of such reactions, constraining the accessible chemical space.

SERT‑Ligand Co‑Crystallography with Experimental Phasing

Structural biologists solving SERT‑inhibitor co‑crystal structures benefit from the strong anomalous signal of the iodine atom (f″ ≈ 6.8 at Cu‑Kα) for SAD phasing. Unlike chloro (f″ ≈ 0.7) or fluoro (f″ ≈ 0.02) analogues, the 6‑iodo derivative provides a practical phasing solution without requiring selenomethionine incorporation or additional heavy‑atom soaking [1]. The precedent of iodinated quipazines in SERT crystallography supports the procurement of this compound for structural campaigns.

In‑Vitro Pharmacological Studies Requiring Moderate SERT Occupancy with Reduced 5‑HT Receptor Agonism

Neuroscience laboratories studying the downstream effects of serotonin reuptake inhibition without the confounding influence of 5‑HT₂A or 5‑HT₃ receptor activation should select the 6‑iodo derivative over quipazine. With SERT Ki = 6.60 nM versus quipazine Ki ≈ 0.45 nM [1][2], the 6‑iodo compound achieves moderate transporter occupancy while steric bulk at the 6‑position is expected to reduce off‑target receptor agonism, as inferred from the 6‑nitroquipazine SAR series [3]. This profile is advantageous for mechanistic studies where pure SERT pharmacology is required.

Quote Request

Request a Quote for 6-Iodo-2-piperazin-1-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.